molecular formula C8H16ClNO3S B13798652 trans-4-(Cyclopropylmethyl-amino)-1,1-dioxo-tetrahydrothiophen-3-ol hydrochloride

trans-4-(Cyclopropylmethyl-amino)-1,1-dioxo-tetrahydrothiophen-3-ol hydrochloride

Cat. No.: B13798652
M. Wt: 241.74 g/mol
InChI Key: WZLQWFSOVQMUMM-WSZWBAFRSA-N
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Description

trans-4-(Cyclopropylmethyl-amino)-1,1-dioxo-tetrahydrothiophen-3-ol hydrochloride: is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a tetrahydrothiophene ring with a cyclopropylmethyl-amino substituent, making it an interesting subject for research in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(Cyclopropylmethyl-amino)-1,1-dioxo-tetrahydrothiophen-3-ol hydrochloride typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclopropylmethylamine with a suitable thiophene derivative can lead to the formation of the desired compound. The reaction conditions often involve the use of solvents like methanol and catalysts such as trimethylchlorosilane .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and advanced purification techniques to isolate the final product efficiently.

Chemical Reactions Analysis

Types of Reactions: trans-4-(Cyclopropylmethyl-amino)-1,1-dioxo-tetrahydrothiophen-3-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.

Scientific Research Applications

Chemistry: In organic chemistry, trans-4-(Cyclopropylmethyl-amino)-1,1-dioxo-tetrahydrothiophen-3-ol hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and metabolic pathways. It can be used in assays to investigate its effects on various biological systems.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of trans-4-(Cyclopropylmethyl-amino)-1,1-dioxo-tetrahydrothiophen-3-ol hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: trans-4-(Cyclopropylmethyl-amino)-1,1-dioxo-tetrahydrothiophen-3-ol hydrochloride stands out due to its tetrahydrothiophene ring, which imparts unique chemical and biological properties

Properties

Molecular Formula

C8H16ClNO3S

Molecular Weight

241.74 g/mol

IUPAC Name

(3R,4R)-4-(cyclopropylmethylamino)-1,1-dioxothiolan-3-ol;hydrochloride

InChI

InChI=1S/C8H15NO3S.ClH/c10-8-5-13(11,12)4-7(8)9-3-6-1-2-6;/h6-10H,1-5H2;1H/t7-,8-;/m0./s1

InChI Key

WZLQWFSOVQMUMM-WSZWBAFRSA-N

Isomeric SMILES

C1CC1CN[C@H]2CS(=O)(=O)C[C@@H]2O.Cl

Canonical SMILES

C1CC1CNC2CS(=O)(=O)CC2O.Cl

Origin of Product

United States

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